![molecular formula C7H14Cl2N2S B1442652 N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride CAS No. 1189975-89-0](/img/structure/B1442652.png)
N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride
Vue d'ensemble
Description
“N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride” is a chemical compound with the empirical formula C6H12Cl2N2S . It is also known as "N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine dihydrochloride" .
Molecular Structure Analysis
The molecular structure of “N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride” is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The exact structure can be determined using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
“N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride” is a solid at room temperature . Its molecular weight is 215.15 . For more specific physical and chemical properties, it is recommended to refer to material safety data sheets or other specialized chemical databases.Applications De Recherche Scientifique
H1 Receptor Antagonistic Activity
Thiazole derivatives, including compounds structurally related to N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride, have been synthesized and tested for their H1 receptor antagonistic activities. Studies have shown that the introduction of phenylamino and benzhydryl groups to the thiazol-4-yl ethanamine framework can influence H1-antagonistic activity, highlighting the potential of these compounds in the development of new antihistamines (Walczyński et al., 1999).
Chromatographic Data in QSAR
The application of thin-layer chromatographic data in quantitative structure-activity relationship (QSAR) assays has been explored for thiazole and benzothiazole derivatives, including those related to the compound . These studies provide insights into the pharmacological activities of these compounds, indicating their potential utility in drug discovery (Brzezińska et al., 2003).
DNA Binding and Cytotoxicity Studies
Research has also delved into the DNA-binding capabilities and nuclease activity of Cu(II) complexes involving tridentate ligands similar to N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride. These complexes exhibit significant DNA binding and cleavage activities, underscoring their potential for therapeutic applications, especially in cancer treatment (Kumar et al., 2012).
Crystal Structure and Theoretical Studies
The crystal and electronic structure of compounds structurally related to N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride have been examined to understand their conformational and electronic properties. Such studies are crucial for designing molecules with desired chemical and biological properties (Aydın et al., 2017).
Cardioprotective Activity
Thiazole derivatives have been synthesized and evaluated for their cardioprotective activity in vitro. These compounds have shown promise in delaying the development of constrictor responses, suggesting their potential as cardioprotective agents (Drapak et al., 2019).
Orientations Futures
The future directions for the study and application of “N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride” and related compounds could involve further exploration of their biological activities . Given the diverse biological activities exhibited by thiazole derivatives, they may have potential applications in medicinal chemistry and drug development.
Propriétés
IUPAC Name |
N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S.2ClH/c1-3-8-4-7-9-6(2)5-10-7;;/h5,8H,3-4H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDSORKKBZLRBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC(=CS1)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine](/img/structure/B1442571.png)
![Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1442573.png)

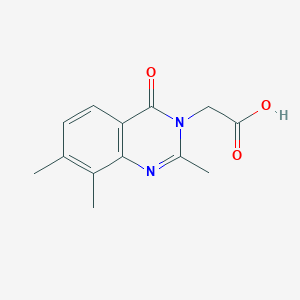
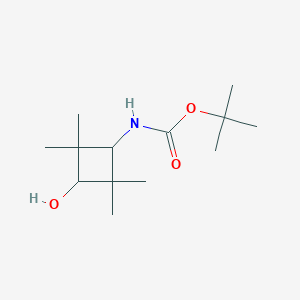
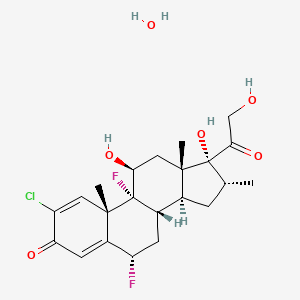
![2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1442581.png)
![Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1442584.png)

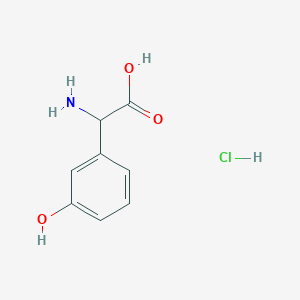

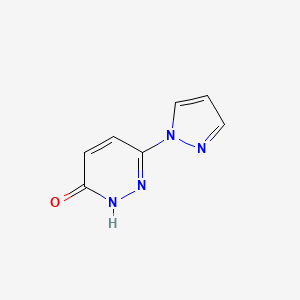
![Tert-butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1442591.png)